molecular formula C8H10BrN3 B13698510 3-Amino-6-(1-azetidinyl)-5-bromopyridine

3-Amino-6-(1-azetidinyl)-5-bromopyridine

Katalognummer: B13698510
Molekulargewicht: 228.09 g/mol
InChI-Schlüssel: KJHHWXVRVYCEJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-6-(1-azetidinyl)-5-bromopyridine is a heterocyclic compound that features a pyridine ring substituted with an amino group, a bromine atom, and an azetidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(1-azetidinyl)-5-bromopyridine typically involves the introduction of the azetidine ring and the bromine atom onto the pyridine ring. One common method involves the reaction of 3-amino-6-bromopyridine with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-6-(1-azetidinyl)-5-bromopyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the pyridine ring, while oxidation and reduction can modify the amino group to form various functionalized compounds .

Wissenschaftliche Forschungsanwendungen

3-Amino-6-(1-azetidinyl)-5-bromopyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-Amino-6-(1-azetidinyl)-5-bromopyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring and the amino group can form hydrogen bonds and other interactions with target molecules, influencing their function and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-6-(1-azetidinyl)-5-bromopyridine is unique due to the presence of all three functional groups (amino, bromine, and azetidine) on the pyridine ring.

Eigenschaften

Molekularformel

C8H10BrN3

Molekulargewicht

228.09 g/mol

IUPAC-Name

6-(azetidin-1-yl)-5-bromopyridin-3-amine

InChI

InChI=1S/C8H10BrN3/c9-7-4-6(10)5-11-8(7)12-2-1-3-12/h4-5H,1-3,10H2

InChI-Schlüssel

KJHHWXVRVYCEJI-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C1)C2=C(C=C(C=N2)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.